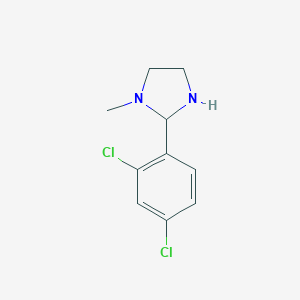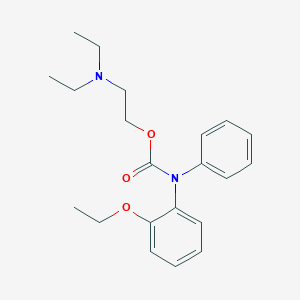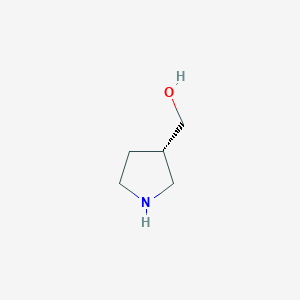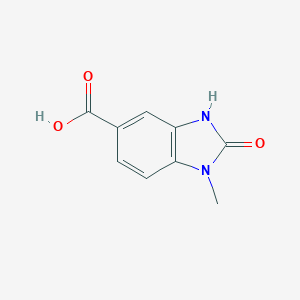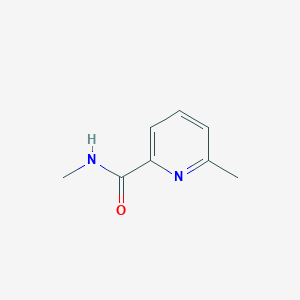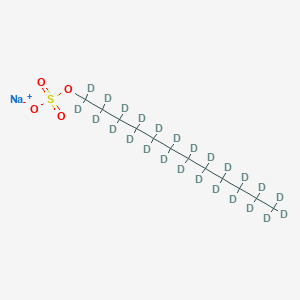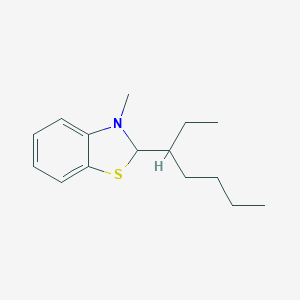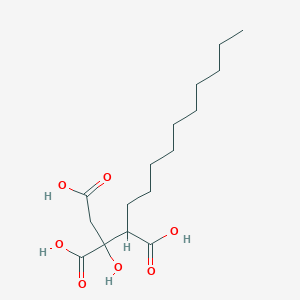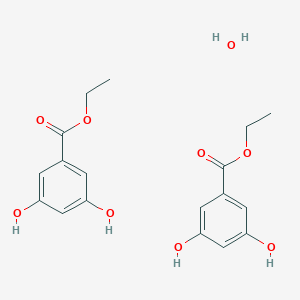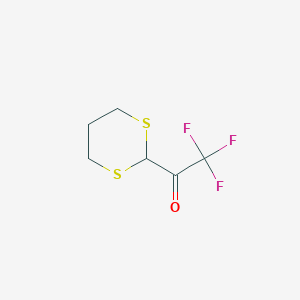
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has shown great potential in scientific research. It is a highly reactive molecule that can be used for a variety of applications, including in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. It has been shown to be an effective reagent for the synthesis of a variety of organic compounds, including ketones, aldehydes, and esters. It has also been used as a building block for the synthesis of complex natural products, such as alkaloids and terpenes.
Mechanism Of Action
The mechanism of action of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed to act as a highly reactive electrophile, which can undergo a variety of reactions with nucleophiles. This reactivity makes it an effective reagent for a variety of organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in pharmacological applications.
Advantages And Limitations For Lab Experiments
One advantage of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is its high reactivity, which makes it an effective reagent for a variety of organic synthesis reactions. However, its high reactivity also makes it difficult to handle, as it can react with air and water. Additionally, its limited solubility in common solvents can make it difficult to use in certain reactions.
Future Directions
There are several potential future directions for research on 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective synthesis. Another area of interest is the development of new applications for this compound, such as in the development of new drugs or materials. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its reactivity and potential applications.
Synthesis Methods
The synthesis of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through a variety of methods. One common method involves the reaction of 2,2,2-trifluoroethan-1,1-diol with 1,3-dithiane in the presence of a strong acid catalyst. Another method involves the reaction of 1,3-dithiane with trifluoroacetyl chloride in the presence of a base catalyst.
properties
CAS RN |
104863-72-1 |
|---|---|
Product Name |
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one |
Molecular Formula |
C6H7F3OS2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F3OS2/c7-6(8,9)4(10)5-11-2-1-3-12-5/h5H,1-3H2 |
InChI Key |
QNGKKOKVGRLLTB-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C(=O)C(F)(F)F |
Canonical SMILES |
C1CSC(SC1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 1-(1,3-dithian-2-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



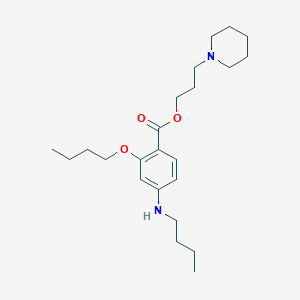
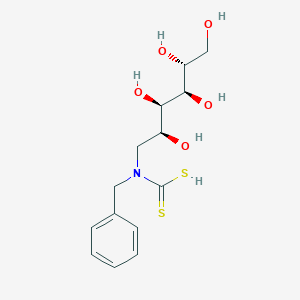
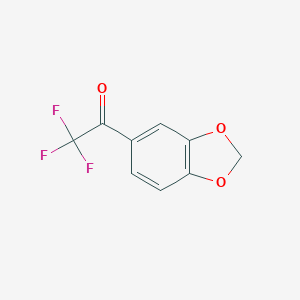
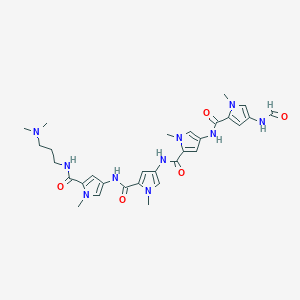
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
